molecular formula C7H3FI2O2 B12040922 4-Fluoro-2,6-diiodobenzoic acid

4-Fluoro-2,6-diiodobenzoic acid

Katalognummer: B12040922
Molekulargewicht: 391.90 g/mol
InChI-Schlüssel: FSKNMKMFAGISIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2,6-diiodobenzoic acid is a chemical compound with the molecular formula C7H3FI2O2 and a molecular weight of 391.9 g/mol . It is characterized by the presence of fluorine and iodine atoms attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2,6-diiodobenzoic acid typically involves the iodination of 4-fluorobenzoic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process can be summarized as follows:

Analyse Chemischer Reaktionen

4-Fluoro-2,6-diiodobenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2,6-diiodobenzoic acid is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2,6-diiodobenzoic acid is primarily related to its ability to participate in various chemical reactions. The fluorine and iodine atoms in the compound influence its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2,6-diiodobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C7H3FI2O2

Molekulargewicht

391.90 g/mol

IUPAC-Name

4-fluoro-2,6-diiodobenzoic acid

InChI

InChI=1S/C7H3FI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

InChI-Schlüssel

FSKNMKMFAGISIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1I)C(=O)O)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.